7-Aminoclonazepam-d4

Overview

Description

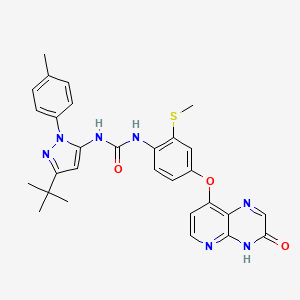

7-Aminoclonazepam-d4 is a deuterated analog of 7-aminoclonazepam, which is a major metabolite of clonazepam. Clonazepam is a potent, long-acting benzodiazepine commonly used for its anxiolytic, anticonvulsant, and muscle relaxant properties. The deuterium labeling in this compound makes it particularly useful as an internal standard in various analytical applications, including liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for the quantification of 7-aminoclonazepam in biological samples .

Mechanism of Action

- By binding to GABA A receptors, 7-Aminoclonazepam-d4 enhances the effect of GABA, leading to increased inhibition in the central nervous system .

- Consequently, the compound exerts anticonvulsant, anxiolytic (anti-anxiety), and skeletal muscle relaxant effects .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Biochemical Analysis

Biochemical Properties

7-Aminoclonazepam-d4, like its non-deuterated counterpart, is structurally categorized as a benzodiazepine . Benzodiazepines are known to interact with gamma-aminobutyric acid (GABA) receptors in the nervous system

Cellular Effects

It is known that benzodiazepines, including 7-Aminoclonazepam, can influence cell function by modulating the activity of GABA receptors . This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is likely similar to that of other benzodiazepines. Benzodiazepines bind to GABA receptors, enhancing the inhibitory effects of GABA in the nervous system . This can lead to changes in gene expression, enzyme activation or inhibition, and other molecular-level effects .

Temporal Effects in Laboratory Settings

It is known that the parent compound, clonazepam, and its metabolite, 7-aminoclonazepam, have plasma levels that correlate linearly with changes in dose, indicating first-order elimination kinetics .

Dosage Effects in Animal Models

There is limited information available on the effects of this compound at different dosages in animal models. It is known that the parent compound, clonazepam, and its metabolite, 7-aminoclonazepam, have been studied in humans and show a linear correlation between changes in dose and resulting plasma levels .

Metabolic Pathways

This compound is a metabolite of clonazepam, which is primarily metabolized by reduction of the nitro group to form 7-aminoclonazepam

Transport and Distribution

It is known that benzodiazepines are lipophilic and can readily cross cell membranes .

Subcellular Localization

Given that benzodiazepines are known to interact with GABA receptors, which are located in the cell membrane, it is likely that this compound would also be found in this location .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoclonazepam-d4 typically involves the deuteration of 7-aminoclonazepam. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient deuterium incorporation. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the purity and isotopic enrichment of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Aminoclonazepam-d4 undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary amines or other reduced products.

Substitution: The chlorine atom in the benzodiazepine ring can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary amines .

Scientific Research Applications

7-Aminoclonazepam-d4 has a wide range of scientific research applications:

Chemistry: It is used as an internal standard in analytical chemistry for the quantification of 7-aminoclonazepam in various matrices, enhancing the accuracy and precision of analytical methods

Biology: The compound is employed in pharmacokinetic studies to understand the metabolism and distribution of clonazepam and its metabolites in biological systems

Medicine: In clinical toxicology, this compound is used to monitor clonazepam levels in patients undergoing treatment, ensuring therapeutic efficacy and safety

Industry: The compound is utilized in forensic analysis to detect and quantify clonazepam and its metabolites in postmortem samples, aiding in the investigation of drug-related deaths

Comparison with Similar Compounds

7-Aminoclonazepam: The non-deuterated analog of 7-Aminoclonazepam-d4, used in similar analytical applications.

Clonazepam: The parent compound, widely used as a therapeutic agent for its anxiolytic and anticonvulsant properties.

7-Aminonitrazepam: Another metabolite of a benzodiazepine, used in analytical and forensic applications

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more accurate quantification in analytical methods. This makes it particularly valuable in research and forensic applications where precise measurement of drug levels is critical .

Properties

IUPAC Name |

7-amino-5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8,17H2,(H,19,20)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFRPWRJTGLSSV-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)N)C(=N1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)N)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043046 | |

| Record name | 7-Aminoclonazepam-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125070-96-4 | |

| Record name | 7-Aminoclonazepam-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 125070-96-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R,4R,5R,6S)-5-Acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3-acetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B582681.png)

![[(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B582683.png)